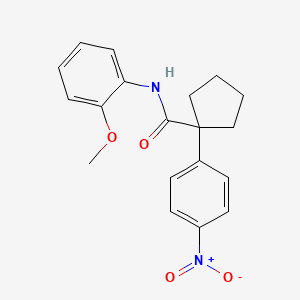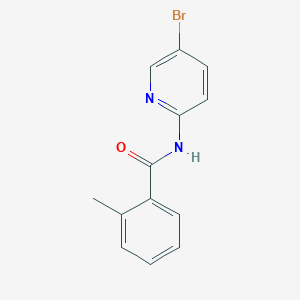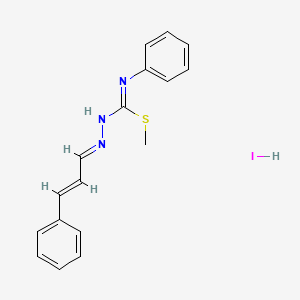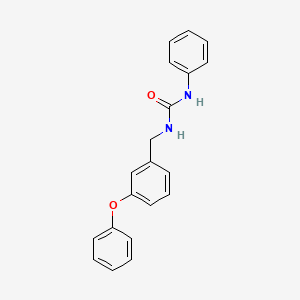
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as TBB or TBBPA, is a chemical compound that belongs to the family of organobromine compounds. It is widely used as a flame retardant in various industrial applications, including electronics, textiles, and construction materials. The compound has gained significant attention due to its potential environmental and health impacts.
Scientific Research Applications
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its flame retardant properties. It has been found to be effective in reducing the flammability of various materials, including plastics, textiles, and electronic components. The compound has also been investigated for its potential environmental and health impacts. It has been detected in various environmental matrices, including air, water, and sediment. 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit endocrine-disrupting effects, and it has been associated with adverse developmental and reproductive effects in animal studies.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the formation of free radicals during the combustion process. The free radicals react with the flame retardant, leading to the formation of stable intermediates that inhibit the propagation of the flame. 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to interact with various cellular receptors, including the estrogen receptor, androgen receptor, and thyroid hormone receptor. These interactions may contribute to the endocrine-disrupting effects of the compound.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, the compound has been associated with altered thyroid hormone levels, disrupted reproductive function, and developmental abnormalities. 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce oxidative stress and inflammation in various cell types. The compound has been detected in human breast milk and serum, suggesting potential exposure and health risks to humans.
Advantages and Limitations for Lab Experiments
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a widely used flame retardant, and it has been extensively studied in various laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been associated with potential health and environmental impacts, and caution should be exercised when handling and disposing of the compound. Additionally, the endocrine-disrupting effects of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one may complicate the interpretation of experimental results, particularly in studies involving hormone-sensitive endpoints.
Future Directions
There are several future directions for research on 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of focus could be the development of alternative flame retardants that are less harmful to human health and the environment. Additionally, further studies are needed to better understand the endocrine-disrupting effects of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential impacts on human health. The development of sensitive and specific analytical methods for the detection of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one in various environmental matrices could also facilitate the assessment of exposure and risk. Finally, more research is needed to investigate the potential interactions between 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one and other environmental contaminants, as well as the cumulative effects of exposure to multiple contaminants.
Synthesis Methods
The synthesis method of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-tert-butylbenzaldehyde and 3-fluoroacetophenone in the presence of a base catalyst. The reaction leads to the formation of 4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. The compound can be purified by recrystallization or column chromatography.
properties
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)15-9-7-13(8-10-15)11-17-19(23)24-18(22-17)14-5-4-6-16(21)12-14/h4-12H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIOBCVQKKGSEY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)



![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)


![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)